Immunotoxicological Profile: Tetraoctyltin vs. Di-n-octyltin Dichloride (DOTC)
In a 2-week comparative in vivo feeding study in rats (0, 50, or 150 ppm), tetraoctyltin did not cause atrophy of lymphoid organs. In stark contrast, the disubstituted octyltin analog, di-n-octyltin dichloride (DOTC), induced a dose-related reduction in thymus, spleen, and lymph node weight, with significant lymphocyte depletion observed at the same concentrations [1]. The differentiation is critical; DOTC was shown to be effective in causing thymus atrophy at a dose as low as 1 mg/kg via intravenous application, whereas tetraoctyltin produced no such effect [1].
| Evidence Dimension | Lymphoid organ atrophy in rats (2-week feeding study) |
|---|---|
| Target Compound Data | No atrophy of lymphoid organs observed at 0, 50, or 150 ppm dietary levels |
| Comparator Or Baseline | Di-n-octyltin dichloride (DOTC): Dose-related reduction in weight of thymus, spleen, and popliteal lymph node, with lymphocyte depletion, observed at 0, 50, or 150 ppm dietary levels |
| Quantified Difference | Qualitative difference: absence of immunotoxicity for tetraoctyltin vs. significant immunotoxicity for DOTC at the same doses |
| Conditions | Male and female weanling rats, dietary levels of 0, 50, or 150 ppm for 2 weeks; also tested at 1 mg/kg IV application. |
Why This Matters
For users requiring an octyltin source where immunotoxicity or thymus atrophy is a concern, this data provides a verifiable safety margin for tetraoctyltin over its disubstituted analog.
- [1] Seinen, W. and Willems, M. I. Toxicity of organotin compounds. II. Comparative in vivo and in vitro studies with various organotin and organolead compounds in different animal species with special emphasis on lymphocyte cytotoxicity. Toxicology and Applied Pharmacology, 1977, 42(1), 77-88. View Source
